Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate

Medicinal Chemistry Physicochemical Profiling Lead Optimization

tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate (CAS 1272973-58-6) is a bifunctional piperazine-pyrimidine building block with molecular formula C₁₃H₂₀N₄O₃ and molecular weight 280.32 g·mol⁻¹. The compound features a Boc-protected piperazine ring linked to a 5-hydroxypyrimidine moiety, yielding a predicted ACD/LogP of 2.01, 7 hydrogen bond acceptors, and a polar surface area of 79 Ų.

Molecular Formula C13H20N4O3
Molecular Weight 280.32 g/mol
CAS No. 1272973-58-6
Cat. No. B1506507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate
CAS1272973-58-6
Molecular FormulaC13H20N4O3
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)O
InChIInChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)17-6-4-16(5-7-17)11-14-8-10(18)9-15-11/h8-9,18H,4-7H2,1-3H3
InChIKeyQEBOLTCHZIZLDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate (CAS 1272973-58-6): Structural Identity and Physicochemical Baseline for Procurement


tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate (CAS 1272973-58-6) is a bifunctional piperazine-pyrimidine building block with molecular formula C₁₃H₂₀N₄O₃ and molecular weight 280.32 g·mol⁻¹ . The compound features a Boc-protected piperazine ring linked to a 5-hydroxypyrimidine moiety, yielding a predicted ACD/LogP of 2.01, 7 hydrogen bond acceptors, and a polar surface area of 79 Ų . Commercially available at 96–98% purity from multiple vendors, this intermediate is primarily utilized in medicinal chemistry for the synthesis of kinase inhibitors and GPCR modulators [1].

Why Generic Substitution Fails for CAS 1272973-58-6: Quantitative Differentiation from Closest Analogs


Attempts to substitute tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate with structurally analogous building blocks—such as the piperidine congener (CAS 1379522-56-1) or the bromo derivative (CAS 374930-88-8)—introduce measurable deviations in critical physicochemical and reactivity parameters that directly impact synthetic tractability and downstream structure-activity relationships . The piperidine analog exhibits a higher calculated LogP (2.30 vs. 2.01) and reduced hydrogen bond acceptor count (5 vs. 7), altering both solubility and target engagement potential . The bromo analog, while reactive, adds 63 Da of molecular weight (343 vs. 280 g·mol⁻¹) and eliminates the hydrogen bond donor capacity of the 5-OH group, fundamentally changing the pharmacophoric profile . These quantified differences preclude simple interchangeability without re-optimization of the synthetic route or biological assay conditions.

Quantitative Evidence Guide for tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate (CAS 1272973-58-6): Comparator-Based Differentiation


Physicochemical Differentiation: LogP and Hydrogen Bond Acceptor Count vs. Piperidine Analog

The piperazine core of CAS 1272973-58-6 confers a calculated ACD/LogP of 2.01 and 7 hydrogen bond acceptors, whereas the piperidine analog (CAS 1379522-56-1) exhibits a higher calculated LogP of 2.30 and reduced hydrogen bond acceptor count of 5 . This ΔLogP of +0.29 units and ΔHBA of −2 for the piperidine analog predict significantly altered aqueous solubility and permeability profiles, directly impacting formulation and in vitro assay compatibility .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Molecular Weight and Elemental Composition Differentiation vs. Bromo Analog

The target compound has a molecular weight (MW) of 280.32 g·mol⁻¹ and elemental composition C₁₃H₂₀N₄O₃, whereas the 5-bromo analog (CAS 374930-88-8) has a MW of 343.22 g·mol⁻¹ (C₁₃H₁₉BrN₄O₂) . The bromo substitution replaces the 5-OH group (ΔMW = −63 g·mol⁻¹ relative to target; actual increase of ~63 Da due to Br replacing OH) and eliminates the hydrogen bond donor (HBD) capacity, changing HBD count from 1 to 0 . This ~22% increase in molecular weight and loss of the sole HBD fundamentally alters the compound's fit within Lipinski and fragment-based drug design (FBDD) parameter space .

Synthetic Chemistry Intermediate Procurement Pharmacophore Design

Validated Synthetic Utility as GPR119 Modulator Intermediate in AstraZeneca Patent

In US Patent US20110065706A1 (AstraZeneca), CAS 1272973-58-6 is explicitly designated as 'Intermediate 1' and employed in two distinct O-functionalization protocols: (i) cesium carbonate-mediated alkylation with 1-(bromomethyl)-4-(methylsulfonyl)benzene in DMF at 40 °C, yielding 52% of the target ether [1]; and (ii) Mitsunobu reaction with (4-(1H-tetrazol-1-yl)phenyl)methanol using DIAD/PPh₃ in THF at room temperature [1]. These protocols demonstrate the 5-OH group's dual reactivity for both nucleophilic substitution and Mitsunobu coupling, enabling parallel diversification strategies from a single intermediate [1].

GPCR Drug Discovery GPR119 Agonists Metabolic Disease

Predicted Aqueous Solubility and Drug-Likeness Parameters vs. Piperidine Analog

The target compound's predicted ACD/LogD (pH 7.4) is 1.82, with a polar surface area (PSA) of 79 Ų and zero Rule-of-5 violations . In contrast, the piperidine analog (CAS 1379522-56-1) has a reported LogP of 2.30 and reduced PSA (estimated ~58–65 Ų due to loss of one nitrogen) . The difference in predicted LogD (Δ ~0.48 units) and PSA (Δ ~14–21 Ų) places the piperidine analog further from optimal CNS MPO (Multiparameter Optimization) scores for certain target classes, while the piperazine version sits closer to the desired property space for both CNS and peripheral targets .

ADME Prediction Drug-Likeness Fragment-Based Drug Design

Commercial Purity Benchmarks: 96% vs. 98% Specifications Across Vendors

Commercially, CAS 1272973-58-6 is offered at two distinct purity specifications: 96% (Combi-Blocks, catalog QM-1731) and 98% (CymitQuimica/Fluorochem, ref. 10-F768179) . The 98% grade additionally carries an InChI Key (QEBOLTCHZIZLDV-UHFFFAOYSA-N) for unambiguous identity verification . The 96% grade, while slightly lower in purity, may offer cost advantages for large-scale exploratory chemistry where minor impurities are tolerated . In comparison, the piperidine analog (CAS 1379522-56-1) is listed at 98% from MolCore and Leyan .

Quality Control Procurement Specification Synthetic Reliability

Storage and Handling Stability: Recommended Conditions for Long-Term Integrity

GLPBIO specifies storage at 2–8 °C, sealed and away from moisture, for CAS 1272973-58-6 [1]. Stock solutions prepared from the compound are recommended for use within 6 months at −80 °C or 1 month at −20 °C to avoid degradation from repeated freeze-thaw cycles [1]. A stock solution preparation table is provided, with 1 mM = 3.5674 mL per mg, 5 mM = 0.7135 mL per mg, and 10 mM = 0.3567 mL per mg in appropriate solvent [1]. These explicit storage parameters reduce ambiguity in compound management compared to analogs that lack vendor-documented stability profiles.

Compound Management Stability Studies Laboratory Procurement

Optimal Application Scenarios for tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate (CAS 1272973-58-6): Evidence-Anchored Use Cases


GPR119 Agonist Lead Optimization for Metabolic Disease

As explicitly demonstrated in AstraZeneca's GPR119 modulator patent (US20110065706A1), CAS 1272973-58-6 serves as the key intermediate ('Intermediate 1') for constructing 1-substituted-4-(5-(aryl/heteroaryl)methoxy)pyrimidin-2-yl)piperazines [1]. The 5-OH group undergoes both O-alkylation (52% isolated yield) and Mitsunobu coupling, enabling rapid SAR exploration around the pyrimidine 5-position. Procurement of this specific intermediate is justified when the synthetic plan requires parallel diversification at this position, as the dual-reactivity profile reduces the number of distinct building blocks needed [1].

Kinase-Focused Library Synthesis Requiring Balanced Physicochemical Properties

With a predicted LogD of 1.82, PSA of 79 Ų, and zero Rule-of-5 violations, CAS 1272973-58-6 occupies a favorable property space for kinase inhibitor design . Compared to the piperidine analog (LogP 2.30, ~5 HBA), the piperazine version provides enhanced aqueous solubility potential and an additional nitrogen for target engagement. This makes it the preferred choice when the synthetic library requires a balanced profile suitable for both biochemical and cell-based screening without extensive post-synthesis property optimization .

Fragment-Based Drug Discovery (FBDD) with Protected Amine Handle

The Boc-protected piperazine serves as a masked secondary amine, allowing the compound to function as a fragment-like intermediate (MW 280 Da, HBD 1, HBA 7) that can be deprotected and further elaborated post-coupling . In contrast to the bromo analog (MW 343 Da, HBD 0), the hydroxy compound retains a hydrogen bond donor, which is critical for maintaining key polar interactions in fragment screening hits. This compound is recommended for FBDD campaigns targeting binding sites with hydrogen bond acceptor motifs .

Reproducible Compound Management in Medium- to High-Throughput Screening

GLPBIO's documented storage protocol (2–8 °C, sealed, dry) and defined stock solution stability windows (−80 °C for 6 months, −20 °C for 1 month) enable reliable long-term compound management [2]. For screening facilities managing libraries of >10,000 compounds, this level of documentation reduces ambiguity in handling and minimizes false negatives due to compound degradation, making CAS 1272973-58-6 a procurement-preferred intermediate for core screening collections [2].

Quote Request

Request a Quote for tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.